(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
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Overview
Description
(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a pyrazole moiety and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Final Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole moieties with the piperidine ring under appropriate conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazole ring.
Substitution: Nucleophilic substitution reactions can take place at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Research into its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Anti-inflammatory: Potential anti-inflammatory properties being investigated.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(morpholin-1-yl)thiazol-4(5H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.
(Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in (Z)-5-((1-ethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one may confer unique biological activities and pharmacokinetic properties compared to its analogs. The specific arrangement of the heterocyclic rings can influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYRJPPIZKRKT-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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